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Compound of Interest

Compound Name: MY-1442

Cat. No.: B12373043 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
MY-1442 is a novel coumarin-based derivative that has been identified as a potent inhibitor of

microtubule polymerization.[1][2] It exerts its anticancer effects by binding to the colchicine

binding site on β-tubulin, thereby disrupting the dynamic instability of microtubules, which is

crucial for cell division, intracellular transport, and maintenance of cell shape. This application

note provides a detailed protocol for the immunofluorescent staining of microtubules in cells

treated with MY-1442, allowing for the visualization and analysis of its effects on the

microtubule network.

Mechanism of Action
MY-1442 acts as a microtubule-destabilizing agent. By binding to the colchicine site on β-

tubulin, it prevents the polymerization of tubulin dimers into microtubules.[1] This leads to a

disruption of the microtubule network, G2/M phase cell cycle arrest, and subsequent apoptosis

in cancer cells.
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Caption: Mechanism of action of MY-1442.

Quantitative Data
MY-1442 has demonstrated potent antiproliferative activity against various cancer cell lines.

The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
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Cell Line Cancer Type IC50 (µM)

MGC-803 Gastric Cancer 0.034

HCT-116 Colon Cancer 0.081

KYSE30 Esophageal Cancer 0.19

Data extracted from a study on novel coumarin-based derivatives as tubulin polymerization

inhibitors.[1]

Experimental Protocols
Immunofluorescence Staining of Microtubules after MY-
1442 Treatment
This protocol details the steps for treating cultured cells with MY-1442 and subsequently

staining the microtubule network using immunofluorescence.

Materials:

Human gastric carcinoma MGC-803 cells (or other suitable cell line)

Complete cell culture medium (e.g., DMEM with 10% FBS)

MY-1442 (dissolved in DMSO)

Phosphate-Buffered Saline (PBS)

Fixation Solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

Permeabilization Buffer (0.1% Triton X-100 in PBS)

Blocking Buffer (1% BSA in PBS)

Primary antibody: Mouse anti-α-tubulin antibody

Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor

488)
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Nuclear counterstain (e.g., DAPI)

Antifade mounting medium

Glass coverslips and microscope slides

Fluorescence microscope
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1. Cell Seeding
Seed cells on coverslips and allow to adhere overnight.

2. MY-1442 Treatment
Treat cells with desired concentrations of MY-1442 (and a vehicle control) for a specified time.

3. Fixation
Wash with PBS and fix cells with ice-cold methanol or paraformaldehyde.

4. Permeabilization
If using paraformaldehyde fixation, permeabilize cells with Triton X-100.

5. Blocking
Incubate with blocking buffer to reduce non-specific antibody binding.

6. Primary Antibody Incubation
Incubate with anti-α-tubulin antibody.

7. Secondary Antibody Incubation
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain.

8. Mounting
Mount coverslips onto microscope slides using antifade medium.

9. Imaging
Visualize and capture images using a fluorescence microscope.

Click to download full resolution via product page

Caption: Experimental workflow for immunofluorescence.
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Procedure:

Cell Culture and Treatment:

Seed MGC-803 cells onto sterile glass coverslips in a 24-well plate at a density that will

result in 50-70% confluency at the time of fixation.

Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

Prepare serial dilutions of MY-1442 in complete culture medium. It is recommended to test

a range of concentrations around the IC50 value (e.g., 0.01 µM, 0.05 µM, 0.1 µM, 0.5 µM).

Include a vehicle control (DMSO) at the same final concentration as the highest MY-1442
treatment.

Remove the old medium and add the medium containing MY-1442 or the vehicle control to

the respective wells.

Incubate the cells for the desired treatment duration (e.g., 24 hours).

Fixation:

Methanol Fixation:

Aspirate the culture medium and gently wash the cells twice with PBS.

Add ice-cold methanol to each well and incubate for 10 minutes at -20°C.

Paraformaldehyde (PFA) Fixation:

Aspirate the culture medium and gently wash the cells twice with PBS.

Add 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.

Permeabilization (for PFA fixation only):

Aspirate the PFA solution and wash the cells three times with PBS.
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Add Permeabilization Buffer (0.1% Triton X-100 in PBS) and incubate for 10 minutes at

room temperature.

Blocking:

Aspirate the fixation or permeabilization solution and wash the cells three times with PBS.

Add Blocking Buffer (1% BSA in PBS) to each well and incubate for 1 hour at room

temperature to block non-specific antibody binding.

Antibody Incubation:

Dilute the primary anti-α-tubulin antibody in Blocking Buffer according to the

manufacturer's recommendations.

Aspirate the blocking buffer and add the diluted primary antibody solution to each

coverslip.

Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

Wash the cells three times with PBS for 5 minutes each.

Dilute the fluorescently labeled secondary antibody and the nuclear counterstain (e.g.,

DAPI) in Blocking Buffer.

Aspirate the wash buffer and add the diluted secondary antibody solution to each

coverslip.

Incubate for 1 hour at room temperature, protected from light.

Wash the cells three times with PBS for 5 minutes each, protected from light.

Mounting and Imaging:

Briefly rinse the coverslips in deionized water.

Using fine-tipped forceps, carefully remove the coverslips from the wells and invert them

onto a drop of antifade mounting medium on a clean microscope slide.
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Seal the edges of the coverslip with clear nail polish to prevent drying.

Allow the mounting medium to cure.

Visualize the stained cells using a fluorescence microscope equipped with the appropriate

filters for the chosen fluorophores.

Expected Results
In vehicle-treated control cells, a well-organized and extensive network of filamentous

microtubules should be observed throughout the cytoplasm. In contrast, cells treated with

effective concentrations of MY-1442 are expected to exhibit a dose-dependent disruption of this

network, characterized by diffuse tubulin staining, microtubule fragmentation, and a loss of the

fine filamentous structure. At higher concentrations, a significant reduction in the overall

microtubule density may be apparent. The nuclear morphology can also be assessed, with an

increase in condensed or fragmented nuclei in apoptotic cells at higher MY-1442
concentrations.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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